1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 is a deuterated compound primarily utilized in pharmacological research. It is an impurity associated with the beta-blocker drug Propranolol, which is widely used for treating hypertension, anxiety, and other cardiovascular conditions. This compound serves as a working standard in analytical chemistry and quality control processes related to drug formulation and development .
1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 falls under the category of organic compounds known as pyrrolidinediones. It is characterized by its unique functional groups, including a hydroxyl group and a naphthalenyloxy moiety, which contribute to its chemical behavior and interactions in biological systems .
The synthesis of 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 typically involves several key steps:
The synthesis may require specific conditions such as temperature control and solvent selection to optimize yield and purity. Techniques like high-performance liquid chromatography (HPLC) are commonly employed for purification and analysis of the synthesized product .
The molecular formula for 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 is CHDN O, with a molecular weight of approximately 306.36 g/mol. The structure features a pyrrolidine ring with two ketone groups (diones) and a hydroxyl group attached to a propyl chain that includes a naphthalene moiety .
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are utilized to confirm the structure and purity of the compound. Characterization data typically includes:
The compound can undergo various chemical reactions typical for pyrrolidine derivatives:
These reactions are significant in understanding the stability and reactivity of the compound in biological systems, particularly concerning its degradation pathways when used in formulations .
While specific mechanisms for 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 are not extensively documented, it is known that related compounds interact with adrenergic receptors due to their structural similarities to Propranolol. The mechanism likely involves competitive inhibition at beta-adrenergic sites, leading to reduced heart rate and blood pressure .
Studies indicate that modifications in the pyrrolidine structure can affect binding affinity and activity at these receptors, highlighting the importance of structural analysis in drug design .
Relevant data from studies suggest that careful handling is required during synthesis and analysis due to potential reactivity with moisture or reactive chemicals .
1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 is primarily used as:
Its role as an impurity standard helps ensure compliance with regulatory standards during drug development processes .
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3